Naphthol AS-BI butyrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

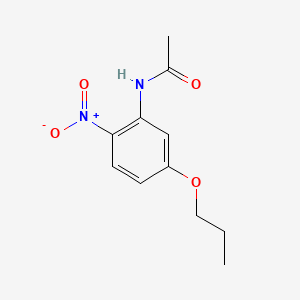

Naphthol AS-BI butyrate is a derivative of Naphthol AS, an organic compound with the formula C10H6(OH)C(O)NHC6H5 . It is the anilide of 3-hydroxy-2-carboxynaphthalene . Many analogous compounds are known, designated with a differing suffix . For example, in Naphthol AS-MX butyrate, the empirical formula is C23H23NO3 .

Synthesis Analysis

2-Naphthol or β-naphthol is an important starting material that has drawn great attention in various organic transformations . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions . Multicomponent reaction approach has been tremendously utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .Molecular Structure Analysis

The molecular structure of Naphthol AS-BI butyrate is derived from Naphthol AS, which has the formula C10H6(OH)C(O)NHC6H5 . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .Chemical Reactions Analysis

2-Naphthol has attracted considerable attention as valuable precursors for the synthesis of diverse heterocyclic compounds in organic synthesis owing to the presence of three available nucleophilic sites, i.e., C-1 position, phenolic oxygen and C-3 position (to a lesser extent) . This unique reactivity of 2-naphthol along with its easy accessibility and handling, moisture stability and low cost makes it a fascinating candidate for organic chemists .Physical And Chemical Properties Analysis

2-Naphthol, also known as β-naphthol, 2-hydroxynaphthalene with molecular formula C10H8O and melting point 122 °C, is a naphthalene homologue of phenol, bearing a hydroxyl group at the 2-position . Naphthols are typically solid at room temperature, varying melting points depending on the specific isomer . They exhibit phenolic properties due to the hydroxyl group, making them reactive in various chemical reactions, including coupling and electrophilic aromatic substitution .Wissenschaftliche Forschungsanwendungen

Cytologic Demonstration of β-Glucuronidase : Hayashi, Nakajima, and Fishman (1964) in the Journal of Histochemistry and Cytochemistry described the use of naphthol AS-BI glucuronide in cytochemical techniques for the in situ demonstration of β-glucuronidase (Hayashi, Nakajima, & Fishman, 1964).

Esterase Cytochemistry in Leukemias : Swirsky (1984) in the Journal of Clinical Pathology discussed the use of naphthol AS-D chloroacetate and α-naphthyl butyrate in esterase cytochemistry, important for the identification and classification of acute myeloid leukemias (Swirsky, 1984).

Synthesis of Photochromic Naphthopyrans : Aiken et al. (2015) in Dyes and Pigments presented the synthesis of novel naphthopyrans from naphthol, highlighting the chemical versatility of naphthol derivatives (Aiken, Gabbutt, Heron, & Kolla, 2015).

Pancreatic Carboxylesterase Activity Determination : Ga (1985) reported a method for determining pancreatic carboxyl esterase activity using 1-naphthyl butyrate in Clinical Chemistry and Laboratory Medicine (Ga, 1985).

Lymphocyte Discrimination by Esterase Cytochemistry : Higgy, Burns, and Hayhoe (2009) in Scandinavian Journal of Haematology described a technique demonstrating esterase activity in lymphocytes using α-naphthol butyrate (Higgy, Burns, & Hayhoe, 2009).

N-Acetyl-β-Glucosaminidase Demonstration : Hayashi (1965) in the Journal of Histochemistry and Cytochemistry demonstrated the use of the N-acetyl-β-glucosaminide of naphthol AS-BI as a substrate for N-acetyl-β-glucosaminidase (Hayashi, 1965).

Acid Phosphatase Study in Mouse Kidney : Maggi and Chng (2004) used naphthol AS/BI phosphate to study acid phosphatase in mouse kidneys in Histochemie (Maggi & Chng, 2004).

Safety and Hazards

Naphthol AS is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye damage, and may cause respiratory irritation . It is harmful if swallowed or in contact with skin . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

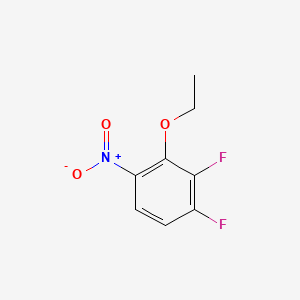

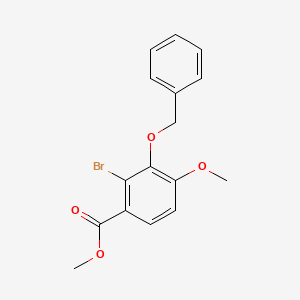

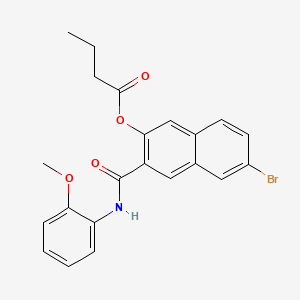

[6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20BrNO4/c1-3-6-21(25)28-20-13-14-9-10-16(23)11-15(14)12-17(20)22(26)24-18-7-4-5-8-19(18)27-2/h4-5,7-13H,3,6H2,1-2H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDQHBMAAMKNPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1=C(C=C2C=C(C=CC2=C1)Br)C(=O)NC3=CC=CC=C3OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphthol AS-BI butyrate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.